molecular formula C12H18N2 B1618905 1-[(1S)-Phenylethyl]piperazine CAS No. 759457-60-8

1-[(1S)-Phenylethyl]piperazine

Cat. No. B1618905
CAS RN: 759457-60-8
M. Wt: 190.28 g/mol
InChI Key: PYBNQKSXWAIBKN-NSHDSACASA-N
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Description

1-[(1S)-Phenylethyl]piperazine, also known as 1-phenethylpiperazine (PEP), is a chemical compound that belongs to the class of piperazine derivatives. PEP is a synthetic compound that has been used in various scientific research studies due to its unique properties.

Scientific Research Applications

Therapeutic and Diagnostic Applications in Oncology

  • Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), with reduced lipophilicity, have been explored for potential use as positron emission tomography (PET) radiotracers in oncology. The study found that certain chiral analogues exhibit substantial affinity for receptor subtypes, suggesting their utility in therapeutic and/or diagnostic applications (Abate et al., 2011).

Antidepressant Development

  • The oxidative metabolism of Lu AA21004, a novel antidepressant, involves various cytochrome P450 enzymes. This comprehensive metabolic profile supports its development for treating major depressive disorders, highlighting the compound's pharmacokinetic properties (Hvenegaard et al., 2012).

Antimicrobial and Antifungal Activities

  • Piperazine derivatives have shown significant in vitro antimicrobial and antifungal activities, demonstrating their potential as novel therapeutic agents against bacterial and fungal infections (Rajkumar et al., 2014).

Fluorescent Probes for Biochemical Analysis

  • 9-Piperazine substituted perylene-3,4-dicarboximide has been developed as a fluorescent probe for ratiometric analysis, useful in the detection of double-stranded DNA in aqueous solutions. This application is particularly relevant in biochemical and medical research for studying genetic material (Huang & Tam-Chang, 2011).

Neuropharmacology and Treatment of Depression

  • Lu AA21004 acts as a multimodal compound for the treatment of major depressive disorder, showing promise in enhancing the release of several neurotransmitters. This illustrates the compound's potential in developing new treatments for depression and anxiety disorders (Mørk et al., 2012).

Spectroscopic Analysis for Chemical Characterization

  • Spectroscopic investigation of 1-(2-methoxyphenyl) piperazine and 1-(2-chlorophenyl) piperazine provides insights into their structure and electronic properties, aiding in the rational design of related compounds for therapeutic use (Prabavathi et al., 2015).

properties

IUPAC Name

1-[(1S)-1-phenylethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14/h2-6,11,13H,7-10H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBNQKSXWAIBKN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355567
Record name 1-[(1S)-Phenylethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1S)-Phenylethyl]piperazine

CAS RN

759457-60-8
Record name 1-[(1S)-Phenylethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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